![molecular formula C₁₈H₂₅NO₁₃ B1140366 4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside CAS No. 147103-31-9](/img/structure/B1140366.png)
4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside has been synthesized through various methods. Jain, Matta, and colleagues (1992) described a stereoselective synthesis involving α-D-glucopyranosyl linked oligosaccharides containing a 4-nitrophenyl group, using methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside as a key glycosyl donor (Jain & Matta, 1992). Rana, Barlow, and Matta (1983) achieved a facile synthesis of related compounds, demonstrating the versatility of glycosylation reactions (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis The molecular structure of related compounds has been investigated. Abboud, Toporek, and Horenstein (1997) determined the crystal structure of a similar compound, p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, revealing details about stereochemistry and conformations (Abboud, Toporek, & Horenstein, 1997).
Chemical Reactions and Properties The synthesis of 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside involves various chemical reactions, highlighting its reactivity and chemical properties. For instance, Briggs, Haines, and Taylor (1992) prepared 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, a related compound, showing its effectiveness as an enzyme-activated irreversible inhibitor (Briggs, Haines, & Taylor, 1992).
Physical Properties Analysis The physical properties of such compounds can be inferred from their synthesis and structural analysis. The methods used for their synthesis, such as the use of phase-transfer catalysis, hint at their solubility and stability under various conditions.
Chemical Properties Analysis The chemical properties of 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside and related compounds are characterized by their reactivity in glycosylation reactions and their interactions with enzymes, as shown in the studies by Jain, Matta, and colleagues (Jain & Matta, 1992).
Scientific Research Applications
α-Amylase Assay Development
Satomura et al. (1988) demonstrated the use of a benzyl derivative of p-nitrophenyl α-maltopentaoside, a compound structurally related to "4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside," for α-amylase assays. This compound is hydrolyzed by human salivary and pancreatic α-amylases, providing a basis for measuring α-amylase activity in human fluids. The modified substrate is resistant to hydrolysis by glucoamylase and α-glucosidase due to the benzyl group modification, making it a specific substrate for α-amylase assays in clinical settings (S. Satomura, Y. Sakata, K. Omichi, T. Ikenaka, 1988).
Substrate Synthesis for α-Amylase
Further, Satomura et al. (1988) also focused on synthesizing p-nitrophenyl 6(5)-O-benzyl-α-maltopentaoside, a specific substrate for α-amylase assays. Their research involved a detailed synthesis process that allowed for the creation of a substrate suitable for the assay of α-amylase, utilizing glucoamylase and α-D-glucosidase as coupling enzymes. This synthesis path highlights the compound's role in developing substrates for enzymatic activity measurement, providing a foundation for biochemical research and clinical diagnostics (S. Satomura, T. Iwata, Y. Sakata, K. Omichi, T. Ikenaka, 1988).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that breaks down complex carbohydrates .
Mode of Action
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . This means that the compound is colorless until it interacts with α-glucosidase, which cleaves it to produce a colored product .
Biochemical Pathways
The interaction of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside with α-glucosidase is part of the broader carbohydrate metabolism pathway. When α-glucosidase cleaves the compound, it produces 4-nitrophenol , which can be quantified by colorimetric detection .
Pharmacokinetics
The compound is soluble in dmso, methanol, and water , which suggests it could have good bioavailability.
Result of Action
The cleavage of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the production of 4-nitrophenol . This reaction can be used to measure the activity of α-glucosidase .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCYKZKLZNQQX-TXSAWVTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.